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Compound of Interest

Compound Name: 4-Iodo-1,3,5-trimethyl-1H-pyrazole

Cat. No.: B1330906 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract
This technical guide provides a comprehensive overview of 4-iodo-1,3,5-trimethyl-1H-
pyrazole, a key heterocyclic building block in medicinal chemistry and drug development. The

pyrazole nucleus is a privileged scaffold, present in numerous FDA-approved drugs, exhibiting

a wide array of biological activities including anti-inflammatory, anticancer, and antiviral

properties.[1][2] The introduction of an iodine atom at the C4-position of the trimethylated

pyrazole ring offers a versatile synthetic handle for further molecular elaboration through

various cross-coupling reactions. This document details the physicochemical properties,

synthesis protocols, and potential applications of this compound, with a focus on its utility in the

synthesis of novel therapeutic agents.

Physicochemical and Structural Data
4-Iodo-1,3,5-trimethyl-1H-pyrazole is a solid compound at room temperature.[3] Its key

quantitative data and structural identifiers are summarized in the table below, providing a

foundational reference for experimental design and characterization.
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Property Value Reference

Molecular Weight 236.05 g/mol [3][4]

Molecular Formula C₆H₉IN₂ [3][4]

Monoisotopic Mass 235.98105 Da [5]

CAS Number 51660-65-2 [4]

Physical Form Solid [3]

Purity (Typical) ≥95% [6]

InChI Key
RUOGLHMRBURIEQ-

UHFFFAOYSA-N
[3]

SMILES CN1C(C)=C(I)C(C)=N1 [3]

Synthesis and Characterization
The synthesis of 4-iodo-1,3,5-trimethyl-1H-pyrazole is typically achieved through the N-

methylation of a 4-iodinated pyrazole precursor. The iodine atom is introduced via electrophilic

iodination of the pyrazole ring, a reaction that shows high regioselectivity for the C4 position

due to the electronic properties of the heterocycle.[3]

Experimental Protocols
Protocol 1: Synthesis of 4-Iodo-3,5-dimethyl-1H-pyrazole (Precursor)

This protocol describes a general method for the direct iodination of a pyrazole ring using N-

Iodosuccinimide (NIS), a common and effective iodinating agent.

Reaction Setup: To a solution of 3,5-dimethyl-1H-pyrazole (1.0 eq) in a suitable solvent (e.g.,

acetonitrile or dichloromethane) in a round-bottom flask, stir the mixture at room

temperature.

Addition of Reagent: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise to the stirred

solution.
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Reaction: Allow the reaction mixture to stir at room temperature for 12-24 hours. The reaction

progress can be monitored by Thin Layer Chromatography (TLC). Gentle heating may be

applied if the substrate is less reactive.

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of

sodium thiosulfate (Na₂S₂O₃) to consume any remaining iodine.

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three

times with an organic solvent such as ethyl acetate.

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter,

and concentrate the solvent under reduced pressure. The crude product can be purified by

column chromatography or recrystallization to yield pure 4-iodo-3,5-dimethyl-1H-pyrazole.

Protocol 2: Synthesis of 4-Iodo-1,3,5-trimethyl-1H-pyrazole

This protocol details the N-methylation of the precursor to yield the final product.[4]

Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere

(e.g., Nitrogen or Argon), suspend sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral

oil) in anhydrous tetrahydrofuran (THF).

Deprotonation: To this suspension, add a solution of 4-iodo-3,5-dimethyl-1H-pyrazole (1.0

eq) in anhydrous THF dropwise at 0 °C. After the addition is complete, allow the mixture to

warm to room temperature and stir for 1 hour to ensure complete deprotonation.

Methylation: Cool the reaction mixture back to 0 °C and add methyl iodide (CH₃I) (1.2 eq)

dropwise.

Reaction: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the

reaction progress by TLC.

Work-up: Carefully quench the reaction by the slow addition of water.

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate),

wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate
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under reduced pressure. The resulting crude product can be purified by silica gel column

chromatography to afford 4-iodo-1,3,5-trimethyl-1H-pyrazole.

Analytical Characterization
The structural confirmation of the synthesized compound would be performed using standard

analytical techniques:

¹H NMR: The proton NMR spectrum is expected to show three distinct singlets

corresponding to the three methyl groups (N1-CH₃, C3-CH₃, and C5-CH₃).

¹³C NMR: The carbon NMR spectrum will show characteristic shifts for the pyrazole ring

carbons, with the C4 carbon bearing the iodine atom being significantly downfield.

Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry would confirm the

molecular weight, showing a prominent [M+H]⁺ ion at m/z 237.0.

Applications in Drug Discovery and Development
The primary utility of 4-iodo-1,3,5-trimethyl-1H-pyrazole in drug development lies in its role as

a versatile intermediate. The carbon-iodine bond at the C4 position serves as a key functional

group for introducing molecular diversity through palladium-catalyzed cross-coupling reactions.

[3][7]

Suzuki-Miyaura Coupling: Reaction with various boronic acids or esters to form new C-C

bonds, enabling the attachment of aryl, heteroaryl, or alkyl groups.

Sonogashira Coupling: Introduction of alkyne functionalities, which are valuable for linking

molecular fragments or as precursors for other functional groups.

Heck Coupling: Formation of C-C bonds with alkenes, providing access to vinyl-substituted

pyrazoles.

This synthetic flexibility allows for the rapid generation of large libraries of novel pyrazole

derivatives for high-throughput screening against various biological targets.
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Biological Context and Potential Signaling Pathway
Inhibition
The pyrazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a vast

range of biological activities, including anticancer and anti-inflammatory effects.[8][9] Many of

these activities stem from the ability of pyrazole-containing molecules to act as kinase

inhibitors. Kinase signaling pathways are fundamental to cellular processes like proliferation,

differentiation, and survival, and their dysregulation is a hallmark of diseases such as cancer.

The diagram below illustrates a generalized kinase signaling pathway and the mechanism by

which a hypothetical pyrazole-based inhibitor, developed from a scaffold like 4-iodo-1,3,5-
trimethyl-1H-pyrazole, could exert its therapeutic effect.
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Caption: Generalized kinase signaling cascade and point of inhibition.
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In this representative pathway, an extracellular signal activates a receptor, initiating a

phosphorylation cascade through multiple kinases. The final kinase in the chain activates

transcription factors, leading to a cellular response. A pyrazole-based drug can be designed to

bind to the ATP-binding pocket of a specific kinase (e.g., Kinase B), preventing its function and

thereby blocking the entire downstream signaling pathway. The versatility of the 4-iodo-1,3,5-
trimethyl-1H-pyrazole scaffold allows for the synthesis of derivatives tailored to inhibit specific

kinases implicated in disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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